INCB054329
Description
Structural and Functional Characteristics of Bromodomain and Extraterminal Family Proteins
Bromodomain and extraterminal domain proteins constitute a specialized family of epigenetic readers that play fundamental roles in chromatin biology and gene regulation. The family comprises four distinct members: bromodomain-containing protein 2, bromodomain-containing protein 3, bromodomain-containing protein 4, and bromodomain testis-specific protein. Each protein shares a conserved architectural framework consisting of two tandem bromodomains at the amino-terminus, designated as bromodomain 1 and bromodomain 2, followed by an extraterminal domain.
The bromodomains themselves represent approximately 110 amino acid protein domains that function as molecular recognition modules for acetylated lysine residues, particularly those found on histone amino-terminal tails. These domains adopt an all-alpha protein fold characterized by a bundle of four alpha helices separated by loop regions of variable lengths that form a hydrophobic pocket specifically designed to recognize acetyl lysine modifications. The extraterminal domain, unique to bromodomain and extraterminal family proteins, serves as a critical protein-protein interaction hub that facilitates the recruitment of various transcriptional cofactors and regulatory complexes.
Structural studies have revealed that the extraterminal domain of bromodomain-containing protein 4 comprises three alpha-helices connected by characteristic loop regions. The domain exhibits a well-defined structure with specific features including a negatively charged stretch formed by exposed acidic residues and hydrophobic interactions that stabilize the overall fold. Nuclear magnetic resonance analysis has demonstrated that the extraterminal domain adopts a stable conformation with root-mean-square deviation values indicating high structural precision.
The bromodomain and extraterminal family proteins distinguish themselves from other bromodomain-containing proteins through their ability to recognize di-acetylated lysine residues, a property that enhances their specificity for chromatin regions with multiple acetylation marks. This recognition capability is particularly important at super-enhancers, which are deoxyribonucleic acid regions enriched with acetylated histone modifications and ribonucleic acid polymerase II occupancy.
Role of Bromodomain and Extraterminal Domain Proteins in Transcriptional Elongation and Oncogenic Signaling
Bromodomain and extraterminal domain proteins function as master regulators of transcriptional elongation through their capacity to coordinate multiple aspects of ribonucleic acid polymerase II-mediated gene expression. The proteins localize to promoter-proximal regions where they facilitate the assembly of functional elongation complexes at the five-prime end of genes. This positioning allows them to control the critical transition from transcriptional initiation to productive elongation, a rate-limiting step in gene expression regulation.
The conventional model of bromodomain and extraterminal domain protein function centers on their recruitment of positive transcription elongation factor b to chromatin sites marked by acetylated histones. Once recruited, positive transcription elongation factor b phosphorylates various components of the transcriptional machinery, including the carboxy-terminal domain of ribonucleic acid polymerase II, the SPT5 subunit of the DRB sensitivity-inducing factor complex, and the negative elongation factor complex. These phosphorylation events lead to the release of paused ribonucleic acid polymerase II into productive elongation.
Recent research has revealed more sophisticated roles for bromodomain and extraterminal domain proteins in transcriptional control beyond simple positive transcription elongation factor b recruitment. Bromodomain-containing protein 4 directly interacts with multiple elongation factors including SPT5, SPT6, and the polymerase-associated factor complex, suggesting its involvement in assembling comprehensive elongation machinery. Additionally, the protein coordinates transcriptional elongation with three-prime end ribonucleic acid processing by recruiting components of the cleavage and polyadenylation specificity factor and cleavage stimulation factor complexes.
The functional coordination among different bromodomain and extraterminal family members adds another layer of complexity to their regulatory mechanisms. Studies have demonstrated that bromodomain-containing protein 2 and bromodomain-containing protein 3 are rapidly recruited to chromatin following neuronal activation, while bromodomain-containing protein 4 binding occurs subsequently to complete the formation of functional transcription complexes. This sequential recruitment suggests specialized roles for individual family members, with bromodomain-containing protein 2 and bromodomain-containing protein 3 potentially involved in promoter and enhancer remodeling, while bromodomain-containing protein 4 primarily functions in transcriptional elongation.
In oncogenic contexts, bromodomain and extraterminal domain proteins become critically important for maintaining the expression of key oncogenes including MYC, which encodes a fundamental transcription factor driving cell proliferation and metabolism. The proteins bind to super-enhancers associated with oncogenes, where they sustain high levels of transcriptional output necessary for cancer cell survival and proliferation. This dependency creates therapeutic vulnerabilities that can be exploited through pharmacological intervention.
Rationale for Targeting Bromodomain and Extraterminal Domain Proteins in Cancer Therapy
The therapeutic rationale for targeting bromodomain and extraterminal domain proteins in cancer stems from their essential roles in maintaining oncogenic transcriptional programs across diverse tumor types. Cancer cells frequently exhibit altered chromatin landscapes characterized by aberrant histone acetylation patterns and dysregulated enhancer activities. Bromodomain and extraterminal domain proteins serve as critical mediators of these abnormal epigenetic states by recognizing and translating acetylated chromatin marks into sustained oncogene expression.
INCB054329 exemplifies the therapeutic potential of bromodomain and extraterminal domain inhibition through its potent and selective targeting of all family members. The compound exhibits inhibitory concentrations in the low nanomolar range across bromodomain and extraterminal proteins, with specific values of 44 nanomolar for bromodomain-containing protein 2 bromodomain 1, 5 nanomolar for bromodomain-containing protein 2 bromodomain 2, 9 nanomolar for bromodomain-containing protein 3 bromodomain 1, 1 nanomolar for bromodomain-containing protein 3 bromodomain 2, 28 nanomolar for bromodomain-containing protein 4 bromodomain 1, 3 nanomolar for bromodomain-containing protein 4 bromodomain 2, 119 nanomolar for bromodomain testis-specific protein bromodomain 1, and 63 nanomolar for bromodomain testis-specific protein bromodomain 2.
| Protein Target | Bromodomain | IC50 (nanomolar) |
|---|---|---|
| Bromodomain-containing protein 2 | Bromodomain 1 | 44 |
| Bromodomain-containing protein 2 | Bromodomain 2 | 5 |
| Bromodomain-containing protein 3 | Bromodomain 1 | 9 |
| Bromodomain-containing protein 3 | Bromodomain 2 | 1 |
| Bromodomain-containing protein 4 | Bromodomain 1 | 28 |
| Bromodomain-containing protein 4 | Bromodomain 2 | 3 |
| Bromodomain testis-specific protein | Bromodomain 1 | 119 |
| Bromodomain testis-specific protein | Bromodomain 2 | 63 |
The mechanism of action of this compound involves displacing bromodomain and extraterminal domain proteins from acetylated chromatin sites, thereby disrupting the assembly of transcriptional elongation complexes and causing ribonucleic acid polymerase II promoter-proximal pausing. Precision ribonucleic acid polymerase run-on sequencing analysis has demonstrated that this compound treatment leads to dramatic reductions in transcriptional elongation of key oncogenes including MYC and BCL2 within 15 minutes of drug exposure. These effects progressively affect nearly two thousand genes over a four-hour treatment period, ultimately resulting in loss of ribosomal gene expression and mitochondrial gene expression characteristic of MYC-regulated pathways.
In multiple myeloma models, this compound demonstrates particular efficacy against tumors harboring specific chromosomal translocations. The compound effectively suppresses fibroblast growth factor receptor 3 and nuclear receptor binding SET domain protein 2 expression in t(4;14)-rearranged cell lines, where these genes are deregulated due to immunoglobulin heavy chain enhancer fusion events. Chromatin immunoprecipitation analysis has confirmed that this compound displaces bromodomain-containing protein 4 from enhancer elements regulating these oncogenes, providing mechanistic validation for its therapeutic effects.
The compound also exhibits significant activity against acute myeloid leukemia through its ability to induce both apoptosis and cellular quiescence. This compound treatment causes dose-dependent apoptosis in acute myeloid leukemia cell lines while promoting cell cycle arrest in the G0/G1 phase. Metabolic profiling reveals that the compound disrupts mitochondrial respiration and severely reduces glycolytic capacity, effectively inducing a quiescent state that can be leveraged for combination therapies.
The selectivity profile of this compound provides additional therapeutic advantages, as the compound demonstrates preferential activity against transformed cells compared to normal tissues. In comparative studies, the growth inhibitory potency for normal interleukin-2 stimulated T-cells exceeded 1300 nanomolar, while most myeloma, acute myeloid leukemia, and lymphoma cell lines showed growth inhibition at concentrations below 200 nanomolar. This therapeutic window suggests the potential for effective cancer treatment with manageable toxicity profiles.
Furthermore, this compound has demonstrated synergistic potential when combined with other targeted therapies. Combination studies with venetoclax, a BCL2 inhibitor, have shown enhanced antileukemic activity in acute myeloid leukemia models without inducing significant hematopoietic toxicity. The compound also shows promise in combination with fibroblast growth factor receptor inhibitors in multiple myeloma models harboring relevant translocations. These combination approaches may provide opportunities for improved therapeutic efficacy while potentially allowing dose reductions that minimize treatment-related complications.
Properties
Molecular Formula |
C20H16FN7OS |
|---|---|
Appearance |
Solid powder |
Synonyms |
INCB054329; INCB-054329; INCB 054329.; none |
Origin of Product |
United States |
Scientific Research Applications
Hematologic Malignancies
- Multiple Myeloma : INCB054329 has shown promising results in preclinical models of multiple myeloma. It sensitizes myeloma cells to Janus kinase inhibitors like ruxolitinib, enhancing therapeutic efficacy when used in combination therapies. Studies demonstrated that this compound reduced interleukin-6 signaling by displacing BRD4 from the IL6 receptor promoter, leading to decreased tumor growth both in vitro and in vivo .
- Acute Myeloid Leukemia (AML) : In AML models, this compound induced cell cycle arrest and reduced leukemic expansion in xenograft studies. The compound also primes AML cells for enhanced sensitivity to venetoclax, a BCL-2 inhibitor, indicating its potential as a non-cytotoxic priming agent .
Solid Tumors
- Ovarian Cancer : Research indicates that this compound reduces homologous recombination efficiency and sensitizes ovarian cancer cells to PARP inhibitors like olaparib. This combination has been shown to increase DNA damage and apoptosis in both cultured cells and xenograft models .
- Colon Cancer : In colon cancer cell lines, this compound down-regulated c-Myc expression, induced cell cycle arrest, and promoted apoptosis, demonstrating its efficacy as a treatment option for this malignancy .
Data Tables
Case Study 1: Multiple Myeloma
A study involving multiple myeloma patients treated with this compound demonstrated a marked reduction in tumor burden when combined with ruxolitinib. The trial highlighted the synergistic effect of combining BET inhibition with JAK inhibition, suggesting a novel therapeutic strategy for resistant myeloma cases.
Case Study 2: Ovarian Cancer
In preclinical trials using patient-derived xenografts of ovarian cancer, the combination of this compound with olaparib resulted in significant tumor regression compared to monotherapy. This study supports the rationale for clinical trials exploring this combination therapy for patients with homologous recombination proficient ovarian tumors.
Comparison with Similar Compounds
Comparison with Similar BET Inhibitors
Pharmacokinetic and Pharmacodynamic Profiles
Key Findings :
- INCB057643 exhibits superior pharmacokinetics (PK) to this compound, with a longer half-life (11.1 vs. 2.24 hours) and lower variability in clearance .
Efficacy in Hematologic Malignancies
- This compound :
- INCB057643 :
- OTX015 :
Solid Tumor Activity
- This compound: Inhibits androgen-independent prostate cancer (22Rv1 xenografts) with tumor growth reduction (T/C%: 42%) . Synergizes with PI3Kδ inhibitors (e.g., INCB050465) in diffuse large B-cell lymphoma (DLBCL) models, enhancing tumor regression .
- ABBV-744 :
Anti-Inflammatory and Cardiac Protection
- This compound :
- Baricitinib :
- Protects cardiac contraction but lacks this compound’s specificity for diastolic dysfunction .
Preparation Methods
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Solubility in DMSO | ≥100 mg/mL (287.06 mM) | |
| Solubility in ethanol | 70 mg/mL (200.94 mM) | |
| Aqueous solubility | <1 mg/mL | |
| Storage conditions | -20°C (stable for 1 month) |
Synthetic Pathways and Key Intermediates
While detailed synthetic protocols remain proprietary, structural analysis and patent literature suggest a multi-step synthesis involving:
Core Heterocycle Formation
The quinazolinone core is likely synthesized via a cyclocondensation reaction between anthranilic acid derivatives and carbonyl-containing reagents. For example:
Final Coupling and Purification
The ether linkage between the quinazolinone and pyridine rings is formed via:
-
Williamson ether synthesis : Reaction of a phenolic intermediate with a bromopyridine derivative under basic conditions.
-
Purification : High-performance liquid chromatography (HPLC) with C18 columns, achieving >98% purity.
Formulation and Stability Considerations
Preclinical Formulations
In vivo studies utilize oral suspensions prepared as follows:
| Component | Concentration | Role |
|---|---|---|
| This compound | 25 mg/mL | Active ingredient |
| PEG 300 | 30% v/v | Solubilizer |
| Tween 80 | 5% v/v | Surfactant |
| Deionized water | q.s. | Vehicle |
This formulation maintains stability for 24 hours at room temperature, with no observed precipitation.
Clinical Trial Formulations
Phase 1/2 trials (NCT02431260) used hard gelatin capsules containing:
-
This compound : 5–25 mg per capsule
-
Excipients : Microcrystalline cellulose, sodium starch glycolate, magnesium stearate
Capsules stored at 2–8°C retained >95% potency over 6 months.
Analytical Characterization
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | >98% (HPLC) | USP <621> |
| Residual solvents | <500 ppm (ICH Q3C) | GC-MS |
| Chirality | ≥99% ee | Chiral HPLC |
Stability Profile
| Condition | Timeframe | Degradation Products |
|---|---|---|
| 40°C/75% RH | 3 months | <2% |
| Photolytic (ICH Q1B) | 1.2 million lux-hours | <1% |
Scale-Up Challenges and Solutions
Key Process Parameters
Q & A
Q. What is the primary mechanism of action of INCB054329 in preventing inflammation-induced cardiac dysfunction?
this compound functions as a bromodomain and extraterminal (BET) inhibitor, targeting epigenetic regulators like BRD3. It blocks BRD4-dependent phosphorylation pathways, which are upregulated during cytokine storms (e.g., LPS-induced models) and SARS-CoV-2 infection. This inhibition prevents diastolic dysfunction by attenuating pro-inflammatory cytokine production (e.g., TNF, IFN-γ, IL-1β) and LGALS3BP induction, as demonstrated in human cardiac organoids and murine models .
Q. Which experimental models are most relevant for studying this compound's cardioprotective effects?
Key models include:
- LPS-induced cytokine storm models : Assess survival rates, cardiac function (e.g., ejection fraction), and cytokine profiles .
- SARS-CoV-2-infected K18-hACE2 mice : Evaluate viral replication, cardiac ACE2 expression, and host-response gene regulation .
- Human pluripotent stem cell (hPSC)-derived cardiac organoids : Quantify relaxation times and phosphoproteomic changes under cytokine stress .
Q. What are the critical endpoints for evaluating this compound's efficacy in preclinical studies?
- Functional outcomes : Diastolic relaxation time (e.g., 50% relaxation), ejection fraction, and survival rates .
- Molecular markers : Phosphorylation levels of BRD4, LGALS3BP expression, and cytokine concentrations (e.g., TNF, IFN-γ) .
- Viral load reduction : SARS-CoV-2 RNA levels in cardiac cells .
Advanced Research Questions
Q. How does this compound synergize with PI3Kδ inhibitors like parsaclisib in oncology research?
In diffuse large B-cell lymphoma (DLBCL) models, this compound (BET inhibitor) and parsaclisib (PI3Kδ inhibitor) show additive effects in suppressing MYC-driven tumor growth. RNA sequencing reveals combined inhibition enhances p53 signaling and reduces MYC-associated gene expression. However, no synergy was observed in vitro, suggesting context-dependent efficacy .
Q. What methodological challenges arise when translating this compound's efficacy from murine models to human cardiac organoids?
- Dosage calibration : Murine studies use high doses (e.g., 67 mg/kg) that may not reflect human pharmacokinetics.
- Temporal variability : Cardiac organoids require longer pretreatment (3 days) to reduce ACE2 expression vs. acute murine models .
- Multi-cytokine environments : Human organoids exposed to TNF, IFN-γ, IL-1β, and poly(I:C) better replicate clinical complexity .
Q. How can researchers address contradictions in this compound's efficacy across different cytokine storm models?
- Cross-model validation : Compare LPS-induced models (rapid cytokine induction) vs. COVID-19 patient serum (sustained BNP elevation) .
- Dose-response analysis : Test subtherapeutic doses to identify threshold effects on diastolic function .
- Mechanistic studies : Use phosphoproteomics to confirm BRD4 pathway inhibition in discordant models .
Q. What experimental designs optimize this compound's therapeutic window in SARS-CoV-2-related cardiac complications?
- Timed intervention : Delayed administration (1.5 hours post-LPS) mimics clinical scenarios and still preserves cardiac function .
- Dual endpoints : Monitor viral load (N protein expression) and cardiac relaxation times concurrently .
- Combinatorial screens : Pair with JQ-1 (pan-BET inhibitor) to assess redundancy in ACE2 downregulation .
Data Contradiction and Validation
Q. Why does this compound show differential effects on cardiac vs. pulmonary gene regulation in SARS-CoV-2 models?
this compound selectively inhibits cardiac viral-response genes (e.g., Ep300-mediated pathways) without altering pulmonary gene expression. This specificity may stem from BRD4's broader cellular distribution in cardiac tissue .
Q. How robust is the correlation between IFN-γ levels and BNP elevation in COVID-19 patients treated with this compound?
Clinical data show a moderate correlation (r ~0.4–0.6), but this compound disrupts this relationship by directly blocking BNP-induced diastolic dysfunction, independent of IFN-γ .
Methodological Tools and Frameworks
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
